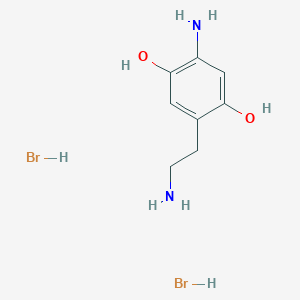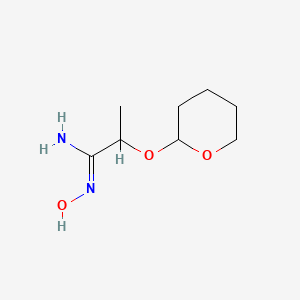
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide (AEDB) is a small molecular weight organobromide compound that has been studied for its diverse biological properties. AEDB has been used for a variety of research applications in the laboratory, including biochemical and physiological studies. It has been used to study the mechanism of action and the biochemical and physiological effects of various compounds. In addition, AEDB has been studied for its potential therapeutic applications.
科学研究应用
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, including drugs, hormones, and toxins. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been used to study the mechanism of action of various compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of various compounds.
作用机制
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is a small molecular weight organobromide compound that has been studied for its diverse biological properties. 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to interact with a variety of cellular targets, including proteins and enzymes. It has been shown to interact with enzymes involved in the metabolism of drugs, hormones, and toxins. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to interact with proteins involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to have a variety of effects on the nervous system, including the regulation of neurotransmitter release and the modulation of neuronal excitability.
实验室实验的优点和局限性
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has a number of advantages and limitations for laboratory experiments. One of the advantages of using 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is that it is a small molecular weight compound, which makes it easy to handle and store. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is relatively stable, which makes it suitable for long-term storage. However, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is also relatively insoluble in water, which can make it difficult to work with in some experiments.
未来方向
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been studied for its diverse biological properties, and there are a number of potential future directions for research. One potential direction is to study the effects of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide on other cellular targets, such as receptors and transporters. In addition, further research could be conducted to explore the pharmacokinetics and pharmacodynamics of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide. Finally, further research could be conducted to explore the potential therapeutic applications of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide.
合成方法
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide can be synthesized using a variety of methods. The most common method is a reaction between 2-amino-5-chlorobenzene-1,4-diol and ethylene bromide. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization or chromatography.
属性
IUPAC Name |
2-amino-5-(2-aminoethyl)benzene-1,4-diol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2BrH/c9-2-1-5-3-8(12)6(10)4-7(5)11;;/h3-4,11-12H,1-2,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOHJBIGEJAXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)O)CCN.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)




![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)

